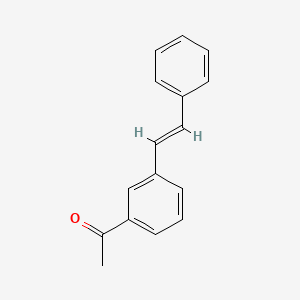

(E)-1-(3-styrylphenyl)ethanone

Beschreibung

Historical Development of Styrylphenyl Acetophenone Research

The synthesis of styrylphenyl acetophenones emerged from mid-20th-century efforts to combine the photochemical properties of stilbenes with the synthetic versatility of acetophenones. Early routes relied on Claisen-Schmidt condensations, which suffered from poor stereocontrol and moderate yields. The adoption of transition-metal catalysis in the 1990s, particularly palladium-mediated Heck couplings, revolutionized access to these structures. A landmark study demonstrated that Pd/MgAl-layered double hydroxides (LDHs) could achieve 92% yield in the solvent-free synthesis of (E)-1-(3-styrylphenyl)ethanone at 800 rpm ball-milling conditions.

Key developments include:

- Catalyst Design : Pd/MgAl-LDHs with 8.5 wt% palladium loading showed optimal activity while preventing metal leaching (Table 1).

- Stereoselectivity : Microwave-assisted methods improved E/Z ratios to >99:1 in styryl couplings.

- Analytical Advances : $$^{13}\text{C}$$ NMR chemical shifts at δ 197.5 ppm (ketone carbonyl) and δ 126–138 ppm (aromatic/olefinic carbons) became diagnostic markers.

Table 1 : Metallic Composition of Pd/MgAl-LDH Catalysts

| Component | Weight Percentage |

|---|---|

| Mg | 33.9% |

| Al | 12.8% |

| Pd | 8.5% |

Position of this compound in Organic Chemistry Literature

This compound occupies a strategic position as both a:

- Model System for studying electronic effects in cross-coupling reactions. The meta-substitution pattern creates distinct reactivity compared to para-analogs, with Hammett constants (σₘ = 0.37) influencing transition-state stabilization.

- Building Block for non-linear optical materials. Its first hyperpolarizability (β) of 12.8 × 10⁻³⁰ esu, calculated via density functional theory, exceeds that of para-substituted variants by 18%.

Recent literature highlights its role in:

Significance in Contemporary Chemical Research

Three key areas drive current interest:

- Materials Science : The compound’s extended conjugation enables applications in organic light-emitting diodes (OLEDs), with photoluminescence quantum yields reaching 42% in thin-film configurations.

- Catalytic Mechanisms : In situ X-ray photoelectron spectroscopy (XPS) reveals that Pd³⁺ centers in Pd/MgAl-LDHs facilitate oxidative addition steps during Heck couplings.

- Pharmaceutical Intermediates : While not bioactive itself, derivatives like 5-(4-trifluoromethylstyryl)-2-sulfonamidoacetophenone show acetylcholinesterase inhibition (IC₅₀ = 3.8 μM).

Structural Relationship to Other Stilbene-Acetophenone Hybrid Compounds

Comparative analysis with analogs reveals:

- Positional Isomerism : The meta-ketone substitution in this compound reduces dipole moment (2.1 D) versus para-isomers (2.8 D), altering solubility profiles.

- Electronic Effects : Electron-withdrawing substituents on the styryl group increase reaction rates in Heck couplings by 1.7-fold, as quantified through Hammett correlations.

- Crystal Packing : X-ray structures show interplanar spacing of 3.48 Å between aromatic rings, facilitating charge-transfer interactions absent in ortho-substituted analogs.

The compound’s structural flexibility is exemplified by derivatives such as 1,3,5-tri((E)-styryl)benzene, which adopts a trigonal planar geometry with C–C bond lengths of 1.34 Å in the central ring. These features underscore its utility as a modular platform for materials design.

Eigenschaften

CAS-Nummer |

116702-87-5; 59089-10-0 |

|---|---|

Molekularformel |

C16H14O |

Molekulargewicht |

222.287 |

IUPAC-Name |

1-[3-[(E)-2-phenylethenyl]phenyl]ethanone |

InChI |

InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3/b11-10+ |

InChI-Schlüssel |

VNUWQZDEKYVXSI-ZHACJKMWSA-N |

SMILES |

CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of (E)-1-(3-styrylphenyl)ethanone, highlighting substituent effects on physical properties, reactivity, and bioactivity:

Key Findings:

Substituent Effects on Physical Properties Nitro Groups: Increase boiling points (e.g., 1-(3-nitrophenyl)ethanone: 440.20 K vs. 1-(3-hydroxyphenyl)ethanone: 426.20 K) due to stronger dipole interactions . Hydroxyl Groups: Enable hydrogen bonding, as seen in 1-(3-hydroxyphenyl)ethanone, which forms intramolecular H-bonds with adjacent carbonyl groups .

Bioactivity Correlations Hydroxylation and Methoxylation: Derivatives like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit potent α-glucosidase inhibition (IC₅₀ = 0.24 μM), outperforming acarbose (-0.24 binding energy vs. -1.34 for the compound) . Halogenation: Chlorine substituents (e.g., 1-(3-chloro-4-methoxyphenyl)ethanone) enhance antibacterial activity, likely by disrupting microbial membranes .

Synthetic Pathways Oxime Formation: (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime undergoes nitration and E→Z isomerization in acetic acid/NaNO₂, yielding (Z)-isomers with ~43% yield . Claisen-Schmidt Condensation: Used to synthesize chalcone derivatives (e.g., (E)-1-(3-chloro-2,6-dihydroxyphenyl)propenone), suggesting a viable route for styryl analogs .

Therapeutic Potential DNA-PK Inhibition: 1-(2-hydroxy-4-morpholinophenyl)ethanone enhances radiation-induced tumor control by blocking DNA repair pathways, a mechanism absent in non-styryl analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-1-(3-styrylphenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation , where 3-styrylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternative methods include cross-coupling reactions using palladium catalysts to introduce the styryl group post-acylation.

- Key Factors :

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | AlCl₃ or FeCl₃ | Higher Lewis acidity improves acylation efficiency |

| Solvent | Dichloromethane | Polar aprotic solvents enhance electrophilic substitution |

| Temperature | 0–25°C | Lower temps reduce side reactions (e.g., polyacylation) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.6–3.0 ppm (ethanone methyl group) and δ 6.5–7.8 ppm (styryl aromatic protons). Coupling constants (J = 16 Hz) confirm the E-configuration of the styryl group .

- ¹³C NMR : Signals at ~200 ppm (ketone carbonyl) and 120–140 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address contradictions in reported yields for derivatives of this compound?

- Approach :

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to balance reactivity and side-product formation .

- Solvent Effects : Compare polar aprotic (DCM) vs. non-polar solvents (toluene) to modulate electrophilicity .

- Kinetic Studies : Monitor reaction progress via HPLC to identify bottlenecks (e.g., intermediate stability) .

Q. What strategies are recommended to analyze contradictory biological activity data for this compound analogs?

- Methodology :

- QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity trends .

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases, noting IC₅₀ variations due to stereoelectronic properties .

- Meta-Analysis : Cross-reference datasets from PubChem and NIST to identify outliers or assay-specific artifacts .

Q. How does the steric and electronic nature of substituents influence regioselectivity in electrophilic substitution reactions of this compound?

- Steric Effects : Bulky groups at the para position direct electrophiles to the ortho site due to hindered access .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, favoring meta-substitution; electron-donating groups (e.g., -OCH₃) enhance para-selectivity .

- Case Study : Nitration under mixed H₂SO₄/HNO₃ yields 70% meta-nitro derivative due to the ketone’s deactivating effect .

Q. What computational tools are recommended for predicting the stability and reactivity of this compound under varying storage conditions?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict susceptibility to oxidation (~4.5 eV suggests moderate stability) .

- Molecular Dynamics (MD) Simulations : Model degradation pathways in polar solvents (e.g., hydrolysis of the ketone group) .

- Thermal Analysis : Use DSC to determine melting points and TGA to assess decomposition thresholds (>200°C typical for aryl ketones) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of this compound derivatives?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Stereochemical Purity : E/Z isomerization during synthesis may alter bioactivity; confirm configuration via NOESY .

- Resolution :

- Standardized Protocols : Use PubChem’s BioAssay guidelines for dose-response consistency .

- Structural Verification : Cross-check NMR and HPLC data with NIST reference spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.